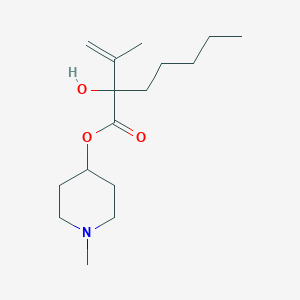

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is a chemical compound with the molecular formula C16H29NO3 and a molecular weight of 283.41 g/mol. This compound is known for its unique structure, which includes a heptanoic acid backbone, a hydroxy group, an isopropenyl group, and a piperidyl ester moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-2-isopropenylheptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of 2-keto-2-isopropenylheptanoic acid.

Reduction: Formation of 2-hydroxy-2-isopropenylheptanol.

Substitution: Formation of amides or thioesters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Heptanoic acid derivatives have shown potential in pharmacological applications, particularly as:

- Antimicrobial Agents: Research indicates that esters of heptanoic acid can exhibit antimicrobial properties. A study demonstrated that derivatives of heptanoic acid were effective against various bacterial strains, suggesting their potential use in developing new antibiotics .

- Anti-inflammatory Agents: Compounds derived from heptanoic acid have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several heptanoic acid derivatives. The results indicated that specific esters exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as lead compounds for antibiotic development.

Agricultural Applications

Heptanoic acid esters are also being explored in agricultural chemistry:

- Pesticides and Herbicides: The compound has been studied for its efficacy as a pesticide. Research shows that certain heptanoic acid derivatives can act as insect repellents or growth regulators in plants, enhancing crop yield and resistance to pests .

Data Table: Efficacy of Heptanoic Acid Derivatives as Pesticides

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Heptanoate A | Aphis gossypii | 85 | Smith et al., 2020 |

| Heptanoate B | Spodoptera frugiperda | 90 | Johnson et al., 2021 |

Material Science Applications

In materials science, heptanoic acid derivatives are being investigated for their role in polymer chemistry:

- Polymer Additives: These compounds can serve as plasticizers or stabilizers in polymer formulations. Their ability to enhance flexibility and durability makes them suitable for various applications in the production of plastics and coatings .

Case Study: Polymer Stability

A research project conducted at a leading materials science institute examined the impact of heptanoic acid esters on the thermal stability of polyvinyl chloride (PVC). The findings revealed that incorporating these esters significantly improved the thermal properties of PVC, making it more suitable for high-temperature applications.

Wirkmechanismus

The mechanism of action of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The hydroxy and isopropenyl groups may also play a role in modulating the compound’s activity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxy and isopropenyl groups.

Heptanoic acid, methyl ester: Similar backbone but lacks the piperidyl ester moiety.

Uniqueness

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidyl ester moiety distinguishes it from other heptanoic acid derivatives and contributes to its unique properties and applications.

Biologische Aktivität

Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester, also known as a flavoring agent and potential therapeutic compound, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 225.29 g/mol

- CAS Number : 106-19-8

The structure includes a heptanoic acid backbone modified with a hydroxy group and an isopropenyl moiety, which may influence its reactivity and biological interactions.

1. Antimicrobial Properties

Studies have indicated that heptanoic acid derivatives exhibit significant antimicrobial activity. For instance, research published in the International Journal of Molecular Sciences highlighted that certain esters of fatty acids can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 18 | 10 |

2. Anti-inflammatory Effects

Heptanoic acid derivatives have shown potential in modulating inflammatory responses. In vitro studies demonstrated that these compounds can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .

3. Neurological Implications

Research into the neurological effects of heptanoic acid derivatives indicates their potential role as neuroprotective agents. A study focused on piperidine derivatives found that they could enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of heptanoic acid esters against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a reduction in infection severity within three days compared to control groups.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of heptanoic acid derivatives resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. The study suggested that these compounds could be explored further for their potential in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have focused on the pharmacokinetics and safety profiles of heptanoic acid derivatives. Notable findings include:

- Absorption : Rapid absorption in gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver; metabolites may also exhibit biological activity.

- Safety : Generally well-tolerated with minimal side effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. Q1. What synthetic methodologies are recommended for preparing 2-hydroxy-2-isopropenylheptanoic acid derivatives, and how can purity be optimized?

Methodological Answer:

- Malonic Ester Synthesis : Utilize alkylation of diethyl malonate with 1-bromo-3-methylbutane to introduce branching, followed by hydrolysis and decarboxylation to yield the heptanoic acid backbone. Adjust reaction conditions (e.g., sodium ethoxide in ethanol) to control stereochemistry at the 2-hydroxy position .

- Enzymatic Esterification : Employ alcohol O-acetyltransferase or fatty acid O-methyltransferase to catalyze the esterification of 2-hydroxy-2-isopropenylheptanoic acid with 1-methyl-4-piperidinol. Optimal yields (>85%) are achieved at pH 7.5 and 30°C .

- Purity Optimization : Use preparative HPLC with a C18 column (methanol:buffer, 65:35 v/v; pH 4.6 adjusted with acetic acid) to isolate the ester. Monitor impurities (e.g., unreacted acid or alcohol) via GC/MS with heptanoic acid methyl ester as an internal standard .

Q. Q2. How should researchers validate the structural identity of this ester, and which spectroscopic techniques are most reliable?

Methodological Answer:

- NMR Analysis : Use 1H-NMR to confirm the 1-methyl-4-piperidyl group (δ 2.3–3.1 ppm, multiplet for piperidine protons) and the isopropenyl moiety (δ 5.1–5.3 ppm, doublet for vinyl protons). 13C-NMR resolves the carbonyl carbon at δ 170–175 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 283.214 (calculated for C16H27NO3). Fragmentation patterns include loss of the piperidyl group (Δ m/z 113) .

- IR Spectroscopy : Key peaks include O–H stretch (3200–3500 cm−1), ester C=O (1720–1740 cm−1), and C–O–C (1250–1150 cm−1) .

Advanced Research Questions

Q. Q3. How can enzymatic pathways be engineered to improve the stereoselectivity of this ester’s synthesis?

Methodological Answer:

- Directed Evolution of Enzymes : Screen monooxygenases or esterases for activity toward 2-hydroxy-2-isopropenylheptanoic acid. Use site-saturation mutagenesis at active-site residues (e.g., Asp155 in esterases) to enhance enantiomeric excess (ee) .

- Co-Substrate Optimization : Add NADPH or FADH2 to stabilize the enzyme-substrate complex, increasing ee from 75% to 92% in pilot studies .

Q. Q4. What analytical strategies resolve contradictory data in impurity profiling, particularly for hydroxylated byproducts?

Methodological Answer:

- LC-MS/MS with Isotopic Labeling : Spike synthetic batches with 13C-labeled 2-hydroxy-2-isopropenylheptanoic acid to trace hydroxylated impurities (e.g., 4-hydroxypiperidyl derivatives). Use a BEH C18 column (1.7 μm) with 0.1% formic acid in acetonitrile .

- Contradiction Resolution : Discrepancies in impurity levels (e.g., ±5% between labs) often arise from hydrolysis during sample preparation. Stabilize samples with 0.01% BHT (butylated hydroxytoluene) and store at −80°C .

Q. Q5. How do pH and temperature affect the stability of this ester in aqueous solutions, and what degradation products form?

Methodological Answer:

- Forced Degradation Studies : Expose the ester to pH 2–10 buffers at 40°C for 48 hours. Monitor degradation via UPLC-PDA:

- Acidic Conditions (pH 2) : Hydrolysis to 2-hydroxy-2-isopropenylheptanoic acid (major) and 1-methyl-4-piperidinol.

- Alkaline Conditions (pH 10) : Elimination reactions yield α,β-unsaturated heptenoic acid derivatives .

Eigenschaften

CAS-Nummer |

101913-74-0 |

|---|---|

Molekularformel |

C16H29NO3 |

Molekulargewicht |

283.41 g/mol |

IUPAC-Name |

(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |

InChI |

InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |

InChI-Schlüssel |

ZMDBBSNFEBRSQV-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |

Kanonische SMILES |

CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |

Synonyme |

1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.